

A Researcher's Guide to Validating Commercial Cyclin H Antibodies

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Compound of Interest		
Compound Name:	cyclin H	
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For researchers in cell biology and drug development, the specificity and reliability of antibodies are paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available **Cyclin H** antibodies, offering a side-by-side analysis of their performance based on available validation data. Detailed experimental protocols and visual workflows are included to assist in the rigorous validation of these critical reagents.

Cyclin H is a key regulatory subunit of the Cyclin-Dependent Kinase-Activating Kinase (CAK) complex, which plays a crucial role in both cell cycle progression and transcriptional regulation. The CAK complex, which also includes Cyclin-Dependent Kinase 7 (CDK7) and MAT1, activates other CDKs, thereby controlling cell cycle transitions.[1][2] Furthermore, as a component of the general transcription factor TFIIH, the CAK complex is involved in the phosphorylation of the C-terminal domain of RNA polymerase II, linking the cell cycle machinery with transcription.[1][2][3] Given its central role, ensuring the specificity of antibodies targeting **Cyclin H** is essential for unambiguous experimental results.

Comparison of Commercial Cyclin H Antibodies

The following table summarizes the specifications and validated applications of **Cyclin H** antibodies from several leading commercial vendors. This information has been compiled from publicly available datasheets and provides a basis for selecting an antibody suitable for your specific experimental needs.



Vendor	Catalog Number	Host Species	Clonality	Validated Applicati ons	Recomm ended Dilutions	Immunog en
Proteintech	10718-1- AP	Rabbit	Polyclonal	WB, IHC, IF/ICC, FC	WB: 1:1000, IHC: 1:1000- 1:4000, IF/ICC: 1:200- 1:800, FC: 0.25 μg per 10^6 cells	Not specified
Cell Signaling Tech	2927	Rabbit	Polyclonal	WB, IP	WB: 1:1000, IP: 1:100	Synthetic peptide near the carboxy-terminus of human Cyclin H[1]
Abcepta	Not specified	Mouse	Monoclonal	WB, IP	WB: 1:1000, IP: 1:500	Not specified
Invitrogen	PA5-23209	Rabbit	Polyclonal	WB, ICC/IF, IHC	Not specified	Not specified
Abclonal	A0995	Rabbit	Polyclonal	WB, IP, ELISA	WB: 1:500- 1:2000, IP: 0.5-4µg per immunopre cipitation	Recombina nt protein (or fragment)
Abclonal	A21703	Rabbit	Polyclonal	WB, ELISA	WB: 1:500- 1:2000	Recombina nt protein



						(or
						fragment)
						Synthetic
					WB: 1:500-	peptide
					1:1000,	from
Biorbyt	orb10153	Rabbit	Polyclonal	WB, IHC,	IHC: 1:50-	human
	01010133		1 Olycloriai	ELISA	1:100,	Cyclin H
					ELISA:	(amino
					1:10000	acids 262-
						311)[4]

Experimental Validation Protocols

To ensure the specificity of a chosen **Cyclin H** antibody, it is crucial to perform in-house validation using standardized protocols. Below are detailed methodologies for three common applications: Western Blot (WB), Immunoprecipitation (IP), and Immunohistochemistry (IHC).

Western Blot (WB) Protocol

Western blotting is used to detect the presence and relative abundance of **Cyclin H** protein in a complex mixture. A specific antibody should detect a band at the expected molecular weight of **Cyclin H** (~36-38 kDa).[1][3]

- 1. Cell Lysis and Protein Quantification:
- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA assay).
- 2. SDS-PAGE and Protein Transfer:
- Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer.
- Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.



3. Immunoblotting:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Trisbuffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with the primary **Cyclin H** antibody (at the vendor-recommended dilution) overnight at 4°C with gentle agitation.[5]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

 Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP) Protocol

Immunoprecipitation is used to isolate **Cyclin H** and its interacting partners from a cell lysate. A specific antibody will pull down **Cyclin H**, which can then be detected by Western blotting.

- 1. Cell Lysate Preparation:
- Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
- Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
- 2. Immunocomplex Formation:
- Incubate the pre-cleared lysate with the primary Cyclin H antibody (using the vendor-recommended amount) overnight at 4°C on a rotator.



- Add protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibodyantigen complexes.
- 3. Washing and Elution:
- Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
- 4. Western Blot Analysis:
- Analyze the eluted proteins by Western blotting using the Cyclin H antibody to confirm the successful immunoprecipitation.

Immunohistochemistry (IHC) Protocol

IHC allows for the visualization of **Cyclin H** expression and subcellular localization within tissues. **Cyclin H** is expected to show nuclear localization.[3]

- 1. Tissue Preparation:
- Fix paraffin-embedded tissue sections and rehydrate them through a series of graded ethanol washes.
- Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a heat source (e.g., microwave, pressure cooker).[7]
- 2. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate with the primary **Cyclin H** antibody at the recommended dilution overnight at 4°C.
- Wash with PBS or TBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

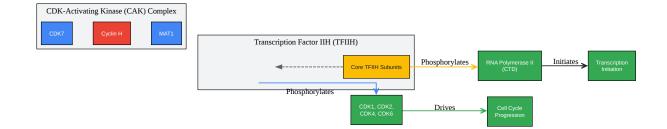


- Wash with PBS or TBS.
- 3. Visualization:
- Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine).
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate the sections, clear, and mount with a coverslip.

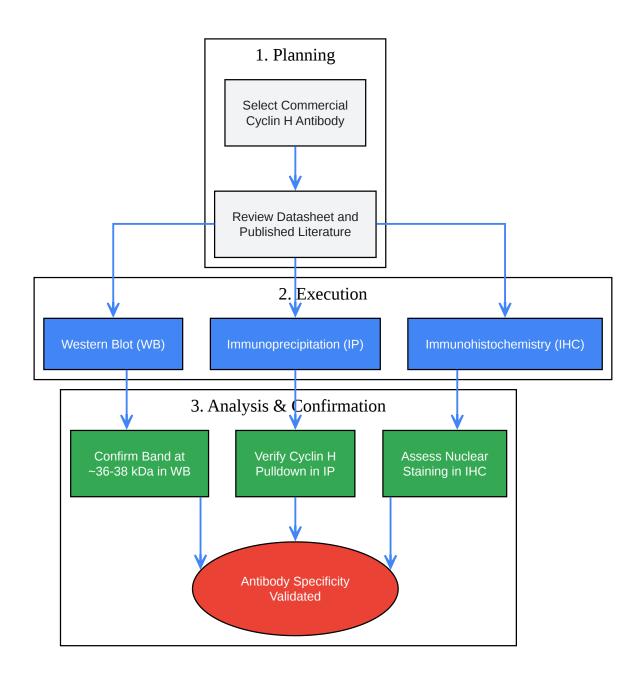
Visualizing Cyclin H Signaling and Experimental Workflows

To further aid in understanding the biological context and experimental design, the following diagrams were generated using Graphviz.









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